![molecular formula C34H42O17 B234777 6-O-((2'',4''-Di-O-acetyl-3''-O-trans-cinnamoyl)-alpha-L-rhamnopyranosyl)catalpol CAS No. 148000-43-5](/img/structure/B234777.png)
6-O-((2'',4''-Di-O-acetyl-3''-O-trans-cinnamoyl)-alpha-L-rhamnopyranosyl)catalpol
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Overview
Description
6-O-((2'',4''-Di-O-acetyl-3''-O-trans-cinnamoyl)-alpha-L-rhamnopyranosyl)catalpol is a natural compound that has been of great interest to researchers due to its potential therapeutic properties. This compound is found in the roots of Rehmannia glutinosa, a plant that has been used in traditional Chinese medicine for centuries. In recent years, there has been a growing body of scientific research exploring the potential benefits of 6-O-((2'',4''-Di-O-acetyl-3''-O-trans-cinnamoyl)-alpha-L-rhamnopyranosyl)catalpol, which has led to increased interest in this compound.
Scientific Research Applications
Hepatoprotective and Nephroprotective Activity
Research on acylated iridoid glycosides, including variants of 6-O-((2'',4''-Di-O-acetyl-3''-O-trans-cinnamoyl)-alpha-L-rhamnopyranosyl)catalpol, has indicated significant hepatoprotective and nephroprotective activities. In a study by Abdel-Kader and Alqasoumi (2021), compounds including 6-O-α-L(2″-acetyl, 3″,4″-di-O-trans-cinnamoyl) rhamnopyranosyl-6′-acetyl catalpol demonstrated promising protection of liver and kidney tissues against induced toxicity in experimental animals. This research highlights the potential therapeutic applications of such compounds in managing liver and kidney health issues (Abdel-Kader & Alqasoumi, 2021).
Wound Healing Properties
Another significant application of acylated iridoid glycosides, including 6-O-((2'',4''-Di-O-acetyl-3''-O-trans-cinnamoyl)-alpha-L-rhamnopyranosyl)catalpol, is in wound healing. Stevenson et al. (2002) isolated such compounds from Scrophularia nodosa and found that they stimulate the growth of human dermal fibroblasts in vitro. This suggests that these compounds could contribute to the healing of wounds, aligning with the ethnobotanical use of the plant for healing purposes (Stevenson et al., 2002).
Neuroprotective Properties
Recent studies have explored the neuroprotective properties of iridoid glycosides. A 2020 study investigated compounds from Scrophularia amplexicaulis, including 6-O-α-L (3"-O- trans, 4"-O- trans cinnamoyl)-rhamnopyranosyl catalpol, for their cholinesterase inhibition and antioxidant activities. The results indicated moderate inhibitory effects on cholinesterase, suggesting potential applications in neurodegenerative conditions like Alzheimer's disease (Author et al., 2020).
Antioxidant Activity
These glycosides also show promising antioxidant activity. A study by Emam (2010) found that various iridoid glycosides, including 6-O-(�-L-rhamnopyranopranos yl)-catalpol, exhibit antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various chronic diseases (Emam, 2010).
Antiangiogenic Properties
Compounds like 6-O-α-l-(3″-O-p-Methoxycinnamoyl-4″-O-acetyl)rhamnopyranosyl catalpol have shown significant antiangiogenic activity in both zebrafish embryos and chick chorioallantoic membrane assays. This suggests potential applications in treating diseases where angiogenesis plays a critical role, such as cancer (Iannuzzi et al., 2019).
properties
CAS RN |
148000-43-5 |
---|---|
Product Name |
6-O-((2'',4''-Di-O-acetyl-3''-O-trans-cinnamoyl)-alpha-L-rhamnopyranosyl)catalpol |
Molecular Formula |
C34H42O17 |
Molecular Weight |
722.7 g/mol |
IUPAC Name |
[3,5-diacetyloxy-2-[[2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]-6-methyloxan-4-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C34H42O17/c1-15-26(45-16(2)37)28(48-21(39)10-9-18-7-5-4-6-8-18)29(46-17(3)38)33(44-15)49-27-19-11-12-43-31(22(19)34(14-36)30(27)51-34)50-32-25(42)24(41)23(40)20(13-35)47-32/h4-12,15,19-20,22-33,35-36,40-42H,13-14H2,1-3H3/b10-9+ |
InChI Key |
XTDOKCBBQODVJW-MDZDMXLPSA-N |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)OC(=O)/C=C/C6=CC=CC=C6)OC(=O)C |
SMILES |
CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)OC(=O)C=CC6=CC=CC=C6)OC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)OC(=O)C=CC6=CC=CC=C6)OC(=O)C |
synonyms |
6-O-((2'',4''-di-O-acetyl-3''-O-trans-cinnamoyl)-alpha-L-rhamnopyranosyl)catalpol scropolioside D scropoloside-D2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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